Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate

Catalog No.
S14545805
CAS No.
M.F
C12H9BrO4S
M. Wt
329.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylat...

Product Name

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate

IUPAC Name

dimethyl 3-bromo-1-benzothiophene-2,5-dicarboxylate

Molecular Formula

C12H9BrO4S

Molecular Weight

329.17 g/mol

InChI

InChI=1S/C12H9BrO4S/c1-16-11(14)6-3-4-8-7(5-6)9(13)10(18-8)12(15)17-2/h3-5H,1-2H3

InChI Key

FUZNJIRJVVOROH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=C2Br)C(=O)OC

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is a complex organic compound featuring a bromine atom attached to a benzo[b]thiophene core, which itself is a fused bicyclic structure consisting of a benzene ring and a thiophene ring. The compound contains two ester functional groups derived from dicarboxylic acid, making it a diester. Its chemical formula is C12H10BrO4SC_{12}H_{10}BrO_4S, and it has notable applications in organic synthesis and medicinal chemistry due to its unique structural properties.

The reactivity of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is influenced by the bromine substituent and the ester groups. Common reactions include:

  • Electrophilic Substitution: The presence of the bromine atom allows for electrophilic aromatic substitution reactions, where the bromine can be replaced by other electrophiles under suitable conditions.
  • Nucleophilic Substitution: The ester groups can undergo nucleophilic acyl substitution, allowing for the introduction of various nucleophiles.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes and alkynes, forming more complex cyclic structures .

Several synthetic routes have been developed to produce dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate:

  • Bromination of Benzo[b]thiophene Derivatives: Starting from benzo[b]thiophene, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to yield the brominated product.
  • Esterification: The dicarboxylic acid can be reacted with methanol in the presence of an acid catalyst to form the dimethyl ester.
  • Multi-step Synthesis: A combination of electrophilic substitutions followed by esterification can also yield the desired compound in good yields .

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anticancer research.
  • Material Science: Compounds with similar structures are investigated for their properties in organic electronics and photonic devices .

Studies on the interactions of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate with biological systems are still emerging. Preliminary findings suggest that it may interact with specific enzymes or receptors, influencing biological pathways relevant to drug development. Further research is necessary to elucidate these interactions fully.

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate shares structural similarities with several related compounds. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
Methyl 5-bromobenzo[b]thiophene-2-carboxylateC10H7BrO2SC_{10}H_{7}BrO_2S0.98
Ethyl 5-bromobenzo[b]thiophene-2-carboxylateC11H9BrO2SC_{11}H_{9}BrO_2S0.97
Methyl 4-bromobenzo[b]thiophene-2-carboxylateC10H7BrO2SC_{10}H_{7}BrO_2S0.98
Ethyl 4-bromo-1-benzothiophene-2-carboxylateC11H9BrO2SC_{11}H_{9}BrO_2S0.95

Uniqueness

Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is unique due to its specific substitution pattern and the presence of two carboxylate groups at positions 2 and 5 relative to the thiophene ring. This configuration enhances its reactivity compared to other compounds with different substitution patterns or fewer functional groups.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

327.94049 g/mol

Monoisotopic Mass

327.94049 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

Explore Compound Types